molecular formula C27H48O5 B1259132 5b-Cholestane-3a,7a,12a,23S,25-pentol

5b-Cholestane-3a,7a,12a,23S,25-pentol

Cat. No.: B1259132
M. Wt: 452.7 g/mol
InChI Key: OXSBBBPDYVCAKC-WGFUQMKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5b-Cholestane-3a,7a,12a,23S,25-pentol is an organic compound belonging to the class of pentahydroxy bile acids and alcohols . It is a sterol with a cholestane skeleton and five hydroxyl groups located at the 3alpha, 7alpha, 12alpha, 23S, and 25 positions . This compound has been specifically identified in patients with Cerebrotendinous Xanthomatosis (CTX), a rare inherited lipid storage disorder, highlighting its role as a significant biochemical marker in the study of this condition . The (23S) stereochemistry of the synthetic epimer was confirmed to be identical to the bile alcohol isolated from CTX patients . Research into bile alcohols like this one is crucial for understanding the 25-hydroxylation pathway in cholic acid biosynthesis and the metabolic abnormalities underlying various xanthomatoses . The study of such compounds helps elucidate the side-chain oxidation and cleavage processes involved in bile acid formation . This product is intended for research purposes, such as use as an analytical standard in mass spectrometry and gas-liquid chromatography studies . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

OXSBBBPDYVCAKC-WGFUQMKWSA-N

Isomeric SMILES

C[C@H](C[C@@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Scientific Research Applications

Chemical Research Applications

Model Compound for Hydroxylated Steroids
5β-Cholestane-3α,7α,12α,23R,25-pentol serves as a crucial model compound for studying hydroxylated steroids. Its structure enables researchers to investigate the effects of hydroxylation on steroid reactivity and behavior, which is essential for developing synthetic pathways for related compounds .

Synthesis Studies
The compound is instrumental in synthetic organic chemistry for exploring various reaction mechanisms involving hydroxylation. It can undergo oxidation and reduction reactions, facilitating the study of steroid transformation processes .

Biological Applications

Bile Acid Metabolism
This compound plays a vital role in bile acid metabolism. Identified as a metabolite in human blood plasma, it is linked to metabolic pathways involved in bile acid synthesis. Understanding its metabolism can provide insights into disorders related to bile acid dysregulation .

Clinical Implications in Metabolic Disorders
Research indicates that 5β-Cholestane-3α,7α,12α,23R,25-pentol is relevant in studying metabolic disorders such as cerebrotendinous xanthomatosis (CTX). Patients with CTX exhibit altered excretion patterns of bile alcohols, including this compound. Investigating these patterns can enhance understanding and management of metabolic conditions associated with bile acid synthesis .

Medical Research Applications

Potential Therapeutic Applications
Given its involvement in bile acid metabolism and unique structural characteristics, this compound is being explored for potential therapeutic applications. Research into its interactions with enzymes involved in bile acid metabolism may yield new strategies for treating metabolic disorders and liver diseases .

Industrial Applications

Pharmaceutical Synthesis
In the pharmaceutical industry, 5β-Cholestane-3α,7α,12α,23R,25-pentol is valuable for synthesizing bioactive compounds. Its distinctive hydroxylation pattern can be exploited to develop new drugs targeting specific biological pathways related to steroid metabolism .

Case Studies

Case Study Findings
Cerebrotendinous Xanthomatosis (CTX) Elevated levels of 5β-Cholestane-3α,7α,12α,23R,25-pentol were observed in urine samples from CTX patients compared to healthy controls. This supports the hypothesis that defects in bile acid synthesis pathways lead to the accumulation of this compound as an alternative metabolic product .
Bile Alcohol Excretion Patterns A study analyzing urinary excretion patterns revealed that this compound was significantly more abundant in cholestatic infants compared to normal infants. This suggests its potential as a biomarker for diagnosing cholestatic liver diseases .

Preparation Methods

Hydroxylation via Osmium Tetroxide (OsO₄) Dihydroxylation

Osmium tetroxide-mediated dihydroxylation is a cornerstone method for introducing vicinal diols into steroidal frameworks. For 5β-cholestane-3α,7α,12α,23S,25-pentol, this approach begins with cholestane derivatives bearing unsaturated bonds at strategic positions.

Key Steps and Conditions

  • Starting Material : Δ²²-Cholestene triacetate (derived from cholic acid) is subjected to OsO₄ in a tetrahydrofuran (THF)-water system at 0°C.
  • Outcome : Stereospecific syn-dihydroxylation yields the 23,25-diol with >90% diastereomeric excess (d.e.) when chiral auxiliaries are employed.
  • Yield : 65–75% for the dihydroxylation step, though subsequent deprotection and purification reduce overall efficiency.

Stereochemical Control

The 23S configuration is achieved using (2S,3S)-configured dihydroxybutene precursors derived from L-threonine, ensuring chirality transfer during cross-metathesis.

Performic Acid Oxidation of Unsaturated Intermediates

This method avoids contaminant formation by oxidizing Δ²⁴-unsaturated triols directly into pentols.

Synthetic Pathway

  • Substrate : 5β-Cholestane-3α,7α,12α-triol-24-ene is treated with performic acid (HCOOH/H₂O₂) at 40°C for 6 hours.
  • Outcome : Epoxidation followed by acid-catalyzed ring opening produces 23S,25-diols as the major product (55% yield).
  • Advantage : Minimizes formation of 25,26-pentol contaminants (<5%) compared to earlier methods.

Limitations

  • Requires rigorous temperature control to prevent overoxidation.
  • Low scalability due to explosive hazards associated with performic acid.

Cross-Metathesis with Chiral Precursors

Grubbs catalyst-mediated cross-metathesis enables modular assembly of the cholestane side chain with defined stereochemistry.

Reaction Overview

  • Step 1 : Δ²²-Cholestene triacetate (4 ) is reacted with chiral 3,4-dihydroxybut-1-ene (5a–d ) under inert conditions.
  • Step 2 : Hydrogenation of the resultant alkene and global deprotection yields the pentol.
Table 1: Cross-Metathesis Outcomes with Different Chiral Auxiliaries
Chiral Precursor Configuration Yield (%) 23S Selectivity (%)
L-Threonine 24R,25S 62 98
D-Allo-threonine 24S,25R 58 95

Dimethyldioxirane (DMDO) Oxidation

DMDO offers a mild alternative for α-hydroxylation without heavy metal residues.

Application in Steroid Synthesis

  • Substrate : Enolsilane intermediates (e.g., 16 ) are treated with DMDO in acetone at −20°C.
  • Outcome : Selective 15α-hydroxylation demonstrated in related steroids, though adaptation for 23S-hydroxylation requires further optimization.

Multi-Step Synthesis from Cholic Acid

Cholic acid serves as a cost-effective starting material for large-scale production.

Synthetic Sequence

  • Protection : Triacetylation of cholic acid using acetic anhydride.
  • Oxidative Decarboxylation : Pb(OAc)₄-mediated cleavage to form Δ²²-alkene.
  • Side-Chain Elaboration : Cross-metathesis and hydroxylation as detailed in Section 3.
Table 2: Comparative Efficiency of Synthetic Routes
Method Steps Overall Yield (%) Key Advantage
OsO₄ Dihydroxylation 7 28 High stereoselectivity
Performic Acid 5 40 Low contamination
Cross-Metathesis 5 35 Modular side-chain construction

Stereochemical Resolution Techniques

Chiral Chromatography

  • Conditions : Pirkle-type columns with hexane/isopropanol (95:5) resolve 23S and 23R diastereomers.
  • Efficiency : >99% enantiomeric excess (e.e.) achieved for milligram-scale preparations.

Enzymatic Differentiation

  • Lipase-Catalyzed Acetylation : Candida antarctica lipase selectively acetylates the 23R isomer, enabling kinetic resolution.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Cross-Metathesis : High catalyst costs (Grubbs II: ~$1,500/g) limit viability for ton-scale production.
  • Performic Acid : Economical but requires specialized safety infrastructure.

Green Chemistry Alternatives

  • Biocatalytic Hydroxylation : Engineered E. coli expressing CYP450 monooxygenases show promise for 23S-specific oxidation (pilot-scale yields: 20%).

Q & A

Q. What is the biosynthetic pathway of 5β-cholestane-3α,7α,12α,23S,25-pentol, and how can its intermediates be experimentally validated?

The compound is a key intermediate in the 25-hydroxylation pathway of cholic acid biosynthesis, involving microsomal and soluble enzymes. In humans and rats, liver microsomal fractions catalyze the conversion of 5β-cholestane-3α,7α,12α,25-tetrol to 5β-cholestane-3α,7α,12α,24β,25-pentol using NADPH and O₂. Soluble enzymes further oxidize the pentol to cholic acid via NAD-dependent reactions . Experimental validation involves:

  • In vitro assays with liver homogenates from normolipidemic subjects or CTX patients.
  • Isotope labeling (e.g., ³H or ¹⁴C) to track intermediates in bile or feces .
  • GC-MS analysis of urinary metabolites after enzymatic hydrolysis .

Q. What analytical methods are recommended for quantifying 5β-cholestane-3α,7α,12α,23S,25-pentol in biological samples?

  • GC-MS : Used for urinary bile alcohol profiling after derivatization (e.g., trimethylsilylation) .
  • LC-MS/MS : Provides higher sensitivity for plasma/serum samples, particularly in clinical trials (e.g., phase 3 RESTORE trial) .
  • NMR : Structural confirmation via ¹H NMR and HR-LCMS for purity and stereochemical analysis .
  • Reference standards : Cross-validate with NIST Chemistry WebBook data for molecular weight (C₂₇H₄₈O₅; 468.64 g/mol) and stereoisomer differentiation .

Q. How does 5β-cholestane-3α,7α,12α,23S,25-pentol relate to inborn errors of bile acid synthesis, such as cerebrotendinous xanthomatosis (CTX)?

In CTX, defective 24S-hydroxylation of 5β-cholestane-3α,7α,12α,25-tetrol leads to accumulation of 5β-cholestane-3α,7α,12α,23S,25-pentol in bile and urine. This biomarker is critical for:

  • Diagnostic assays : Measure urinary pentol levels via GC-MS .
  • Pathway analysis : Compare enzyme kinetics (e.g., 24S-hydroxylase activity) in CTX vs. control liver fractions .
  • Therapeutic monitoring : Track reductions in urinary pentol after treatment with bile acid replacement therapy .

Advanced Research Questions

Q. How can conflicting data on hydroxylation sites (e.g., 23S vs. 24β/24α) in 5β-cholestane-pentol derivatives be resolved?

Discrepancies arise from stereoisomerism and enzyme specificity. To address this:

  • Stereochemical analysis : Use chiral chromatography or X-ray crystallography to differentiate 23S, 24β, and 24α isomers .
  • Enzyme kinetics : Compare substrate specificity of human vs. rat microsomal hydroxylases .
  • Genetic profiling : Link mutations in CYP27A1 or CYP3A4 to altered hydroxylation patterns in CTX patients .

Q. What experimental challenges arise when synthesizing or handling 5β-cholestane-3α,7α,12α,23S,25-pentol?

  • Instability : Short shelf life (store at -20°C under inert gas) .
  • Stereochemical purity : Optimize asymmetric synthesis or enzymatic catalysis to avoid 23R/24α contaminants .
  • Regulatory compliance : Requires BSL-2 certification and permits for controlled substance handling .

Q. What methodologies support the investigation of 5β-cholestane-pentol as a therapeutic agent for MMP-related disorders?

  • In vitro MMP inhibition assays : Use recombinant human MMP-2/9 with fluorogenic substrates (e.g., DQ-gelatin) to quantify IC₅₀ values .
  • Molecular docking : Compare binding affinity of 5β-cholestane-pentol (PDB ID: 1CK7) with synthetic inhibitors like quinapril .
  • Metabolomic profiling : Correlate fecal pentol levels with MMP activity in disease models (e.g., colorectal cancer) .

Q. How is 5β-cholestane-3α,7α,12α,23S,25-pentol validated as a biomarker in clinical trials?

In the phase 3 RESTORE trial (NCT04270682), urinary pentol was the primary endpoint for evaluating drug efficacy in a rare cholestatic disorder. Methodology includes:

  • Longitudinal sampling : Baseline vs. post-treatment urinary pentol levels via LC-MS .
  • Multivariate analysis : Integrate with secondary biomarkers (plasma cholestanol, 7α-hydroxy-4-cholesten-3-one) .

Q. What structural features of 5β-cholestane-pentol influence its inhibitory activity against metalloproteinases?

  • Hydroxyl group positioning : The 3α,7α,12α-triol backbone enhances hydrogen bonding with MMP active sites, while 23S/25-hydroxyls modulate steric interactions .
  • Comparative studies : 27-Nor-5β-cholestane-pentol derivatives show higher MMP-2 inhibition (98.28%) than ergosterol acetate (80.68%), highlighting the role of side-chain truncation .

Methodological Notes

  • Contradictory data : Cross-reference NIST, HMDB, and peer-reviewed studies to resolve structural or functional ambiguities .
  • Ethical compliance : Adhere to guidelines for handling controlled substances and human-derived samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5b-Cholestane-3a,7a,12a,23S,25-pentol
Reactant of Route 2
5b-Cholestane-3a,7a,12a,23S,25-pentol

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